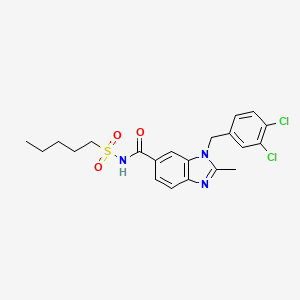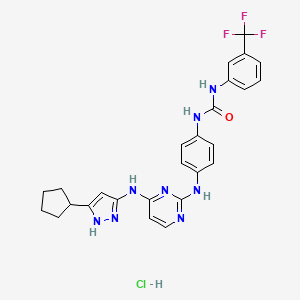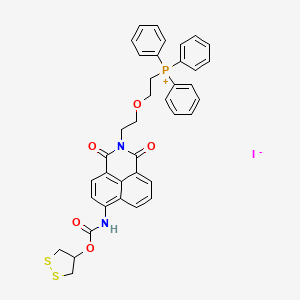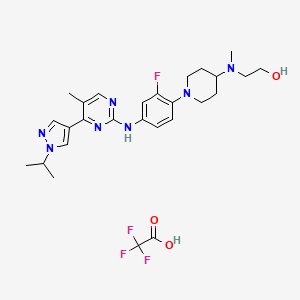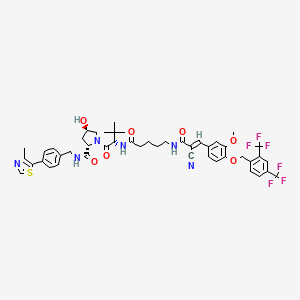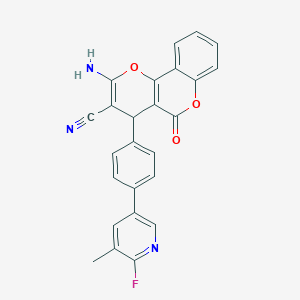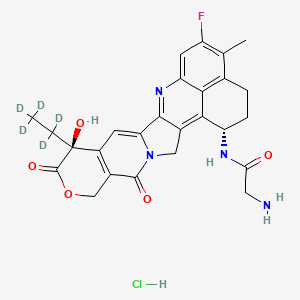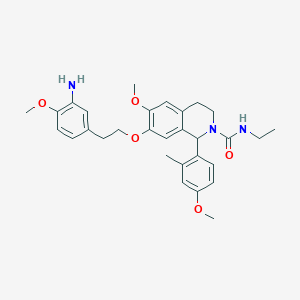
KRAS inhibitor-10
Vue d'ensemble
Description
L'inhibiteur de KRAS-10 est un composé de petite molécule conçu pour cibler et inhiber l'activité de la protéine KRAS, qui est un membre de la famille des petites GTPases RAS. Les mutations de KRAS sont parmi les moteurs oncogéniques les plus courants dans les cancers humains, en particulier dans le cancer du poumon non à petites cellules, le cancer colorectal et le cancer du pancréas . Le développement d'inhibiteurs de KRAS, y compris l'inhibiteur de KRAS-10, représente une avancée significative dans la thérapie anticancéreuse ciblée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de KRAS-10 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse peut inclure :
Formation de la structure de base : Cela implique la construction de l'échafaudage central de la molécule par une série de réactions de condensation et de cyclisation.
Fonctionnalisation : Introduction de groupes fonctionnels qui améliorent l'affinité de liaison et la spécificité de l'inhibiteur à la protéine KRAS.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour atteindre la pureté souhaitée.
Méthodes de production industrielle : La production industrielle de l'inhibiteur de KRAS-10 implique l'augmentation de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. La chimie en flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions : L'inhibiteur de KRAS-10 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes fonctionnels introduits lors de la synthèse.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques afin d'améliorer l'activité de l'inhibiteur.
Substitution : Les réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels qui améliorent l'affinité de liaison à la protéine KRAS.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles tels que les amines et les thiols.
Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'inhibiteur de KRAS-10 avec des groupes fonctionnels modifiés qui améliorent ses propriétés pharmacologiques .
4. Applications de la recherche scientifique
L'inhibiteur de KRAS-10 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des inhibiteurs de KRAS et pour développer de nouveaux analogues avec une efficacité accrue.
Biologie : Utilisé dans des études de biologie cellulaire et moléculaire pour étudier le rôle de KRAS dans la signalisation cellulaire et la progression du cancer.
Médecine : Utilisé dans des études précliniques et cliniques pour évaluer son potentiel thérapeutique dans le traitement des cancers mutants de KRAS.
5. Mécanisme d'action
L'inhibiteur de KRAS-10 exerce ses effets en se liant à la protéine KRAS à un site spécifique, empêchant ainsi son activation et sa signalisation ultérieure. Le composé cible la poche de commutation II de la protéine KRAS, qui est essentielle pour son interaction avec les effecteurs en aval. En inhibant KRAS, le composé perturbe les voies de signalisation de la MAP kinase et de la PI3K-AKT, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses mutantes de KRAS .
Applications De Recherche Scientifique
KRAS inhibitor-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved efficacy.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating KRAS-mutant cancers.
Mécanisme D'action
KRAS inhibitor-10 exerts its effects by binding to the KRAS protein at a specific site, thereby preventing its activation and subsequent signaling. The compound targets the switch II pocket of the KRAS protein, which is critical for its interaction with downstream effectors. By inhibiting KRAS, the compound disrupts the MAP kinase and PI3K-AKT signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .
Comparaison Avec Des Composés Similaires
L'inhibiteur de KRAS-10 est unique en sa capacité à cibler sélectivement la protéine KRAS avec une affinité et une spécificité élevées. Des composés similaires incluent :
Sotorasib : Le premier inhibiteur de KRAS approuvé par la FDA, qui cible la mutation KRAS G12C.
Adagrasib : Un autre inhibiteur de KRAS G12C avec un mécanisme d'action similaire.
MRTX849 : Un inhibiteur de KRAS G12C actuellement en essais cliniques.
Comparé à ces composés, l'inhibiteur de KRAS-10 peut offrir des avantages en termes d'affinité de liaison, de sélectivité et de propriétés pharmacocinétiques .
Propriétés
IUPAC Name |
7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOIGPIJNQBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


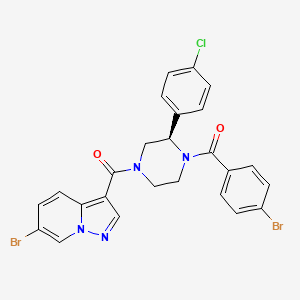
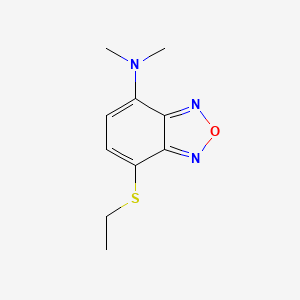
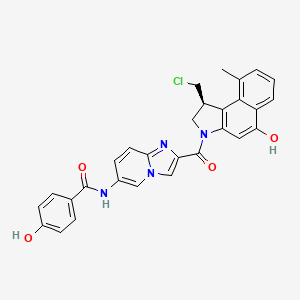
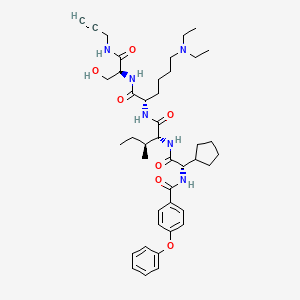
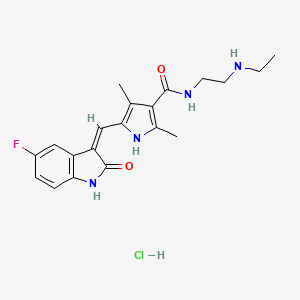
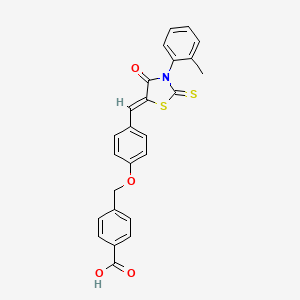
![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)
